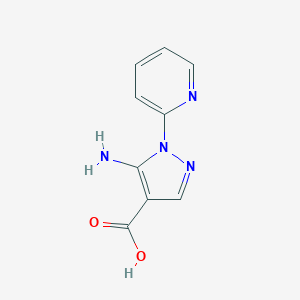

5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-amino-1-pyridin-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-8-6(9(14)15)5-12-13(8)7-3-1-2-4-11-7/h1-5H,10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCDXFKLFQIDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620113 | |

| Record name | 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126583-37-7 | |

| Record name | 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization and Structural Validation of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic Acid

Executive Summary

This technical guide establishes the spectroscopic standards for 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 126583-37-7). This compound is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary intermediate for the synthesis of pyrazolo[1,5-a]pyrimidines used in kinase inhibition (e.g., p38 MAP kinase, Factor Xa).

Accurate characterization of this moiety is challenging due to its zwitterionic nature and the potential for contamination with its ethyl ester precursor. This guide provides a self-validating spectroscopic protocol (NMR, IR, MS) to ensure structural integrity and purity during drug development workflows.

Structural Context & Synthetic Pathway[1]

Understanding the synthesis is prerequisite to interpreting the spectra. The target acid is rarely formed de novo; it is almost exclusively generated via the hydrolysis of Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate .

Therefore, the primary spectroscopic objective is not just confirming the structure, but validating the complete removal of the ethyl ester protecting group .

Diagram 1: Synthetic Origin & Impurity Logic

Caption: Synthetic pathway highlighting the ethyl ester intermediate as the critical impurity to monitor during spectroscopic analysis.

Spectroscopic Specifications

Physico-Chemical Profile[1][2][3][4]

| Property | Specification | Notes |

| Formula | C₉H₈N₄O₂ | |

| Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight | 204.19 g/mol | |

| Appearance | Off-white to beige solid | Darkens upon oxidation of amine. |

| Solubility | DMSO, DMF, dilute alkali | Insoluble in non-polar solvents (CHCl₃, Hexane). |

| Melting Point | >230°C (dec) | High MP due to H-bond network (dimerization). |

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ is required. The compound is insoluble in CDCl₃ due to its polarity and potential zwitterionic character.

Diagnostic Signals: The spectrum is characterized by three distinct regions: the deshielded acid proton, the aromatic pyridine/pyrazole system, and the broad amino resonance.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 12.0 – 12.8 | Broad Singlet | 1H | -COOH | Disappears with D₂O shake. Absence indicates salt formation or ester retention. |

| 8.45 – 8.55 | Doublet (d) | 1H | Pyridine H-6 | Most deshielded aromatic proton (adjacent to pyridine nitrogen). |

| 7.90 – 8.10 | Multiplet (m) | 2H | Pyridine H-3, H-4 | Overlapping aromatic signals. |

| 7.60 – 7.75 | Singlet (s) | 1H | Pyrazole H-3 | Critical Diagnostic. This singlet confirms the pyrazole ring integrity. |

| 7.20 – 7.35 | Triplet/Multiplet | 1H | Pyridine H-5 | Upfield aromatic proton. |

| 6.00 – 7.50 | Broad Singlet | 2H | -NH₂ | Position is highly concentration-dependent. Broadening indicates H-bonding. |

Self-Validating Protocol (Impurity Check):

-

PASS: Absence of signals at 1.3 ppm (triplet) and 4.2 ppm (quartet) .

-

FAIL: Presence of these signals indicates residual Ethyl Ester .

Diagram 2: NMR Structural Logic

Caption: Decision logic for validating the target structure via 1H NMR.

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) Mode: Positive and Negative

| Ion Mode | m/z Value | Species | Interpretation |

| ESI (+) | 205.2 | [M+H]⁺ | Protonated molecular ion. Base peak.[1][2][3][6] |

| ESI (+) | 227.2 | [M+Na]⁺ | Sodium adduct (common in glass containers). |

| ESI (-) | 203.2 | [M-H]⁻ | Deprotonated carboxylate ion. Very stable. |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3200 – 3450 | Stretching (Doublet) | Primary Amine (-NH₂) |

| 2500 – 3000 | Broad Stretching | Carboxylic O-H (Dimer) |

| 1660 – 1690 | Stretching (Strong) | C=O (Carboxylic Acid) |

| 1580 – 1620 | Stretching | C=N / C=C (Heterocycles) |

Quality Control & Troubleshooting

When analyzing this compound, researchers frequently encounter two specific issues. Use the table below to troubleshoot:

| Observation | Root Cause | Corrective Action |

| NMR: Missing -COOH proton | Deuterium exchange or Salt form | Run solvent blank. If sample is a salt (carboxylate), acidify with trace TFA-d or HCl to observe the proton. |

| NMR: Extra peaks at 1.3/4.2 ppm | Incomplete Hydrolysis | Reprocess the batch with stronger base (NaOH) or longer reflux time. The ester is stable and requires vigorous hydrolysis. |

| Appearance: Dark Brown Solid | Oxidation of 5-amino group | Recrystallize from Ethanol/Water. Store under inert atmosphere (Argon/N₂). |

References

-

Chemical Identity & CAS: Chemikart. 5-Amino-1-(pyridin-2-yl)-1h-pyrazole-4-carboxylic acid (CAS 126583-37-7).[5] Link

-

Analogous Spectroscopic Data (Phenyl Derivative): Zia-ur-Rehman, M., et al. "5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid." Acta Crystallographica Section E (2008). Link

-

Synthesis & Ester Hydrolysis Protocol: Elgazwy, A. S., et al. "Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate." Acta Crystallographica (2013). Link

-

Nitrile Precursor Data: ChemicalBook. 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile NMR Spectrum. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Methyl Red(493-52-7) 1H NMR spectrum [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Umbelliferone - CAS-Number 93-35-6 - Order from Chemodex [chemodex.com]

- 5. 126583-37-7 | 5-Amino-1-(pyridin-2-yl)-1h-pyrazole-4-carboxylic acid | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 6. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum [chemicalbook.com]

- 7. 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2-pyridinyl)- | Aaron Chemicals LLC | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid: Physicochemical Properties and Characterization Protocols

Abstract

This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from the closely related analogue, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, and provides detailed, field-proven experimental protocols for its complete characterization. This document is intended for researchers, scientists, and drug development professionals, offering both a predictive summary of the compound's properties and a practical framework for its empirical validation.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of bioactive compounds.[1] Derivatives of 5-aminopyrazole have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[2] The polyfunctional nature of the 5-aminopyrazole derivative, with its three nucleophilic sites (4-CH, 1-NH, and 5-NH2), allows for diverse chemical modifications, enabling the fine-tuning of its physicochemical and biological properties.[3] The title compound, 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, incorporates a pyridine ring, which can significantly influence its solubility, basicity, and metal-coordinating properties, making it a compelling candidate for further investigation in drug development programs.

Predicted Physicochemical Properties

Direct experimental data for 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is not extensively available in the public domain. However, by examining its close structural analogue, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, we can predict its core physicochemical properties. The primary structural difference is the substitution of a phenyl ring with a pyridin-2-yl ring at the N1 position of the pyrazole core. This substitution is expected to increase the polarity and aqueous solubility of the molecule due to the presence of the basic nitrogen atom in the pyridine ring.

| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |

| Molecular Formula | C₁₀H₈N₄O₂ | Based on chemical structure. |

| Molecular Weight | 216.20 g/mol | Calculated from the molecular formula. The phenyl analogue is 203.20 g/mol .[4] |

| Appearance | Off-white to light yellow solid | Typical for this class of organic compounds. |

| Melting Point | >180 °C (with decomposition) | The phenyl analogue melts at 183-188 °C with decomposition.[4] The pyridinyl analogue is expected to have a similar or slightly higher melting point due to potential for additional hydrogen bonding. |

| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and basic aqueous solutions. | The pyridine nitrogen is expected to increase aqueous solubility compared to the phenyl analogue. Solubility in basic solutions is due to the deprotonation of the carboxylic acid. The related compound, 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, is soluble in chloroform, methanol, and DMSO, but insoluble in water.[5] |

| pKa | pKa₁ ≈ 3-4 (Carboxylic Acid)pKa₂ ≈ 2-3 (Pyridinium ion) | The carboxylic acid pKa is typical for this functional group on an electron-rich heterocyclic system. The pyridine nitrogen will have a pKa characteristic of a pyridinium ion, which is generally in the range of 2-5. |

Molecular Structure and Reactivity

The molecular structure of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is characterized by a planar pyrazole ring. In the analogous phenyl compound, the pyrazole ring is approximately coplanar with the amino and carboxyl groups, a conformation stabilized by an intramolecular N-H···O hydrogen bond.[6] The molecules are known to form dimers through hydrogen bonding between the carboxylic acid groups.[6]

The reactivity of this compound is dictated by its key functional groups:

-

Carboxylic Acid: Can undergo esterification, amidation, and reduction. It is also the primary acidic center of the molecule.

-

Amino Group: A nucleophilic center that can be acylated, alkylated, and diazotized. It also contributes to the basicity of the pyrazole ring system.

-

Pyrazole Ring: A stable aromatic system, though it can undergo electrophilic substitution under certain conditions.

-

Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The ring can undergo nucleophilic aromatic substitution, particularly when activated.

Experimental Characterization Protocols

To empirically determine the physicochemical properties of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, the following standardized protocols are recommended.

Synthesis and Purification

A plausible synthetic route to the title compound involves the hydrolysis of the corresponding nitrile, 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile. This nitrile is commercially available and its synthesis has been reported.[7]

Protocol for Nitrile Hydrolysis:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (1.0 eq) in a mixture of ethanol and 10 M aqueous sodium hydroxide (e.g., 1:1 v/v).

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3-4.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure carboxylic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid 97 51649-80-0 [sigmaaldrich.com]

- 5. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile(72816-14-9) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 5-Aminopyrazole Derivatives from β-Ketonitriles

Abstract

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive overview of the robust and versatile synthesis of 5-aminopyrazole derivatives through the cyclocondensation of β-ketonitriles with hydrazines. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven experimental protocols, and discuss critical aspects of process optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic strategy.

Introduction: The Significance of the 5-Aminopyrazole Moiety

The 5-aminopyrazole ring system is a privileged scaffold in the realm of bioactive molecules. Its unique electronic properties and conformational flexibility allow for diverse interactions with biological targets. Consequently, derivatives of 5-aminopyrazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The versatility of the 5-aminopyrazole core also allows for its use as a key building block in the synthesis of more complex fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are also of significant therapeutic interest.[3][4]

The synthesis of 5-aminopyrazoles from readily available β-ketonitriles and hydrazines is a widely adopted and efficient method.[1][2] This guide will provide a detailed exploration of this synthetic route, empowering researchers to confidently and effectively produce these valuable compounds.

The Core Synthesis: Mechanistic Insights

The formation of 5-aminopyrazoles from β-ketonitriles and hydrazines is a classic cyclocondensation reaction. The generally accepted mechanism proceeds through a two-step sequence:

-

Hydrazone Formation: The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine molecule on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by the elimination of a water molecule to form a hydrazone intermediate.[1][2]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization step, followed by tautomerization, leads to the formation of the stable aromatic 5-aminopyrazole ring.[1][2]

The reaction is typically regioselective, with the initial nucleophilic attack occurring at the more electrophilic carbonyl carbon. The choice of substituted hydrazines can lead to the formation of regioisomers, a factor that must be considered in the experimental design.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 5-aminopyrazole derivatives. The following is a general procedure that can be adapted based on the specific substrates and desired scale.

General Procedure for the Synthesis of 5-Aminopyrazoles

Materials:

-

β-Ketonitrile (1.0 eq)

-

Hydrazine hydrate or substituted hydrazine (1.0 - 1.2 eq)

-

Solvent (e.g., Ethanol, Methanol, Acetic Acid)

-

Optional: Catalyst (e.g., a few drops of acetic acid or other acid catalyst)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1.0 eq) in the chosen solvent.

-

Reagent Addition: Add the hydrazine hydrate or substituted hydrazine (1.0 - 1.2 eq) to the solution. If using a catalyst, it can be added at this stage.

-

Reaction: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified. Recrystallization is the most common method. The choice of solvent for recrystallization depends on the solubility of the product and impurities. Common solvents include ethanol, methanol, or mixtures such as ethanol/water or ethyl acetate/hexanes.[5]

Example Protocol: Synthesis of 3-phenyl-1H-pyrazol-5-amine

Materials:

-

Benzoylacetonitrile (1.45 g, 10 mmol)

-

Hydrazine hydrate (0.55 mL, 11 mmol)

-

Ethanol (20 mL)

Procedure:

-

A solution of benzoylacetonitrile (1.45 g, 10 mmol) in ethanol (20 mL) is prepared in a 50 mL round-bottom flask.

-

Hydrazine hydrate (0.55 mL, 11 mmol) is added to the solution.

-

The mixture is heated at reflux for 4 hours, with the reaction progress monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is recrystallized from ethanol to yield pure 3-phenyl-1H-pyrazol-5-amine.

| Parameter | Value |

| Reactants | Benzoylacetonitrile, Hydrazine Hydrate |

| Solvent | Ethanol |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4 hours |

| Purification | Recrystallization from Ethanol |

| Typical Yield | 80-90% |

Process Optimization and Troubleshooting

While the synthesis of 5-aminopyrazoles is generally straightforward, certain challenges may arise. This section provides insights into optimizing the reaction and troubleshooting common issues.

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Consider adding a catalytic amount of acid (e.g., acetic acid) to promote hydrazone formation. |

| Side reactions. | The presence of electron-donating groups on the β-ketonitrile can decrease the electrophilicity of the carbonyl carbon, leading to lower yields.[3] In such cases, longer reaction times or a more forcing catalyst may be necessary. | |

| Formation of Regioisomers | Use of substituted hydrazines. | The regioselectivity can be influenced by the steric hindrance of the hydrazine substituent. Careful analysis of the product mixture (e.g., by NMR) is crucial. Chromatographic separation may be required. |

| Difficulty in Purification | Product and starting material have similar polarities. | Optimize the recrystallization solvent system. Column chromatography may be necessary in some cases. |

| Oily product. | Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce crystallization. |

Further Functionalization: Synthesis of Fused Pyrazole Systems

5-Aminopyrazoles are valuable intermediates for the synthesis of fused heterocyclic systems with significant biological activity.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines can be synthesized from 5-aminopyrazoles through condensation with 1,3-dicarbonyl compounds or their equivalents.[4][6]

Synthesis of Pyrazolo[3,4-d]pyrimidines

A common method for the synthesis of pyrazolo[3,4-d]pyrimidines involves the reaction of 5-aminopyrazoles with formamide or Vilsmeier reagents.[7]

Characterization of 5-Aminopyrazole Derivatives

The synthesized 5-aminopyrazole derivatives should be thoroughly characterized to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants of the pyrazole ring protons and carbons are characteristic.[8][9]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H and C=N bonds of the pyrazole ring and the amino group.[9][10]

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming the expected product has been formed.[9]

-

Melting Point: The melting point is a useful indicator of purity. A sharp melting point range suggests a pure compound.[8]

Conclusion

The synthesis of 5-aminopyrazole derivatives from β-ketonitriles is a highly efficient and versatile method for accessing a class of compounds with immense potential in drug discovery and development. This guide has provided a detailed overview of the reaction mechanism, practical experimental protocols, and strategies for optimization and troubleshooting. By understanding the principles and techniques outlined herein, researchers can effectively synthesize and further functionalize these valuable heterocyclic scaffolds, paving the way for the discovery of new therapeutic agents.

References

- Fichez, J., Busca, P., & Prestat, G. (n.d.).

-

Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

-

Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

-

Organic Syntheses Procedure. (n.d.). 3(5)-aminopyrazole. [Link]

-

Dong, Q., et al. (2015). Design and Synthesis of 5-Aminopyrazole and 5-Aminotriazole Derivatives as Fibroblast Growth Factor Receptor Inhibitors. Acta Chimica Sinica, 73(5), 431-439. [Link]

-

Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. (n.d.). Sciforum. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). [Link]

-

Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6462. [Link]

-

Al-Issa, S. A. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 19(9), 13586–13602. [Link]

-

Chen, Y.-J., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(12), 2097. [Link]

-

One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. (2017). The Journal of Organic Chemistry, 82(23), 12513–12520. [Link]

-

Purification of Amino-Pyrazoles : r/OrganicChemistry. (n.d.). Reddit. [Link]

-

Facile synthesis of 5-aminopyrazolo-quinolones. (2023). ResearchGate. [Link]

- Method for purifying pyrazoles. (n.d.).

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Universitat Ramon Llull. [Link]

-

Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4261. [Link]

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. sciforum.net [sciforum.net]

- 7. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Novel Synthesis Methods for Substituted 5-Aminopyrazoles

Introduction: The Enduring Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole nucleus is a privileged scaffold in modern medicinal chemistry and materials science. Its unique electronic properties and versatile substitution patterns have led to its incorporation into a wide array of biologically active molecules. Notable examples include the anti-inflammatory drug Celecoxib, the insecticide Fipronil, and various kinase inhibitors currently under investigation for oncology applications.[1][2] The ability of the 5-aminopyrazole core to act as a versatile building block for the synthesis of fused heterocyclic systems, such as pyrazolopyridines and pyrazolopyrimidines, further enhances its importance in drug discovery and development.[3][4]

This technical guide provides an in-depth exploration of the most significant and innovative synthetic strategies for accessing substituted 5-aminopyrazoles. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and provide a comparative analysis of their advantages and limitations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the full potential of this remarkable heterocyclic system.

I. The Workhorse of 5-Aminopyrazole Synthesis: Condensation of β-Ketonitriles with Hydrazines

The condensation of β-ketonitriles with hydrazines remains the most widely employed and versatile method for the synthesis of 5-aminopyrazoles.[3][5] The reaction proceeds through a well-established mechanism involving the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization onto the nitrile group.

Mechanistic Insights

The reaction is typically initiated by the nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to yield a hydrazone. The subsequent and often rate-determining step is the intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the nitrile carbon. Tautomerization of the resulting cyclic intermediate leads to the aromatic 5-aminopyrazole. The regioselectivity of the reaction with substituted hydrazines is primarily governed by the relative nucleophilicity of the two hydrazine nitrogens and the steric environment of the electrophilic centers.

Caption: General mechanism of 5-aminopyrazole synthesis from β-ketonitriles.

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

This protocol provides a representative example of the synthesis of a substituted 5-aminopyrazole from a β-ketonitrile and a substituted hydrazine.

Materials:

-

3-Oxobutanenitrile (Acetoacetonitrile)

-

Phenylhydrazine

-

Ethanol

-

Acetic Acid (glacial)

Procedure:

-

To a solution of 3-oxobutanenitrile (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into ice-cold water and stir for 30 minutes.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then with a minimal amount of cold ethanol.

-

Dry the product under vacuum to afford 3-methyl-1-phenyl-1H-pyrazol-5-amine.

Data Summary:

| Starting Materials | Solvent | Catalyst | Reaction Time | Typical Yield |

| β-Ketonitriles, Hydrazines | Ethanol, Acetic Acid | Acidic or Neutral | 2-16 hours | 70-95% |

II. Leveraging Unsaturation: Synthesis from α,β-Unsaturated Nitriles

An alternative and powerful strategy for the synthesis of 5-aminopyrazoles involves the reaction of α,β-unsaturated nitriles bearing a leaving group at the β-position with hydrazines. This method offers a distinct advantage as it avoids the sometimes-problematic synthesis of β-ketonitriles.

Causality in Experimental Design

The success of this method hinges on the presence of a good leaving group at the β-position of the α,β-unsaturated nitrile. Common leaving groups include alkoxy, aryloxy, and dialkylamino groups. The reaction proceeds via a Michael addition of the hydrazine to the electron-deficient double bond, followed by an intramolecular cyclization with the elimination of the leaving group. The choice of solvent and temperature can significantly impact the reaction rate and yield.

Caption: A typical experimental workflow for the synthesis of 5-aminopyrazoles.

III. Modern and Emergent Synthetic Strategies

While the classical methods remain prevalent, the field has seen the emergence of several novel and innovative approaches to 5-aminopyrazole synthesis.

A. Ring Transformations: From Isoxazoles and Isothiazoles

B. Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, have gained significant traction in heterocyclic synthesis.[2][6] Several MCRs have been developed for the synthesis of highly functionalized pyrazoles, which can then be converted to 5-aminopyrazoles. These methods are highly atom-economical and can rapidly generate molecular diversity.

C. Microwave-Assisted Synthesis

The application of microwave irradiation has been shown to significantly accelerate the synthesis of 5-aminopyrazoles, often reducing reaction times from hours to minutes.[7] This is attributed to the efficient and uniform heating of the reaction mixture, leading to faster reaction rates and often cleaner product formation.

D. Catalytic Approaches

Recent research has focused on the development of catalytic methods for 5-aminopyrazole synthesis. Iodine-catalyzed oxidative cross-coupling of N-sulfonyl hydrazones with isocyanides has emerged as a novel metal-free strategy for the synthesis of these valuable heterocycles.[8]

Comparative Analysis of Synthetic Methods:

| Method | Key Advantages | Key Limitations |

| β-Ketonitrile Condensation | High yields, wide substrate scope, well-established. | β-Ketonitriles can be unstable or difficult to synthesize. |

| α,β-Unsaturated Nitrile Condensation | Avoids the use of β-ketonitriles. | Requires a suitable leaving group on the substrate. |

| Ring Transformations | Access to unique substitution patterns. | Starting materials may not be readily available. |

| Multicomponent Reactions | High atom economy, rapid generation of diversity. | Can be challenging to optimize, may produce complex mixtures. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields. | Requires specialized equipment. |

| Catalytic Methods | Milder reaction conditions, potential for asymmetric synthesis. | Catalyst development is ongoing, may have limited substrate scope. |

IV. Conclusion and Future Outlook

The synthesis of substituted 5-aminopyrazoles is a mature field that continues to evolve with the advent of new synthetic methodologies. While the condensation of β-ketonitriles with hydrazines remains a cornerstone of this area, novel approaches such as multicomponent reactions, ring transformations, and catalytic methods are providing access to an ever-expanding range of structurally diverse 5-aminopyrazoles. The continued development of more efficient, sustainable, and versatile synthetic routes to this important heterocyclic scaffold will undoubtedly fuel future discoveries in drug development and materials science.

References

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. arkat-usa.org. Retrieved January 28, 2026, from [Link]

-

(2019, April 12). A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. link.springer.com. Retrieved January 28, 2026, from [Link]

-

(2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. nih.gov. Retrieved January 28, 2026, from [Link]

-

(n.d.). Two-component reactions of 5-amino-pyrazole derivatives with various... researchgate.net. Retrieved January 28, 2026, from [Link]

-

(n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. scirp.org. Retrieved January 28, 2026, from [Link]

-

(n.d.). Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. sciforum.net. Retrieved January 28, 2026, from [Link]

-

(n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC. nih.gov. Retrieved January 28, 2026, from [Link]

-

(2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. beilstein-journals.org. Retrieved January 28, 2026, from [Link]

-

(n.d.). Approaches towards the synthesis of 5-aminopyrazoles. researchgate.net. Retrieved January 28, 2026, from [Link]

-

(2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles - PMC. nih.gov. Retrieved January 28, 2026, from [Link]

-

(n.d.). 3(5)-aminopyrazole. orgsyn.org. Retrieved January 28, 2026, from [Link]

-

(n.d.). New Trends in the Chemistry of 5-Aminopyrazoles | Request PDF. researchgate.net. Retrieved January 28, 2026, from [Link]

-

(2025, January 17). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. mdpi.com. Retrieved January 28, 2026, from [Link]

-

(n.d.). Recent developments in aminopyrazole chemistry. arkat-usa.org. Retrieved January 28, 2026, from [Link]

-

(2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC. nih.gov. Retrieved January 28, 2026, from [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.monash.edu [research.monash.edu]

- 8. researchgate.net [researchgate.net]

The Pyrazole Scaffold in Medicinal Chemistry: From Synthesis to Clinical Application

[1][2][3][4]

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged scaffold." Its ubiquity in FDA-approved therapeutics—from Celecoxib to Ruxolitinib —stems from its unique physicochemical properties.

Unlike other heterocycles, pyrazole offers a distinct "switchable" hydrogen-bonding capability. It acts as both a hydrogen bond donor (via N1-H) and an acceptor (via N2), allowing it to mimic the purine ring of ATP. This mimicry is the foundational mechanism for its dominance in kinase inhibitor development.

Structural Biology & SAR

The Pharmacophore

The biological activity of pyrazoles is governed by their tautomeric equilibrium and substitution patterns.

-

Bioisosterism: Pyrazoles frequently serve as bioisosteres for phenols, amides, and purines.

-

Lipophilicity Tuning: Substitution at the C3 and C5 positions (e.g., with -CF₃ groups) significantly alters

, enhancing membrane permeability and metabolic stability. -

Binding Mode: In kinase pockets, the pyrazole nitrogen pair often forms a bidentate H-bond interaction with the "hinge region" residues (e.g., Glu/Leu backbone).

Visualization: The Drug Discovery Workflow

The following diagram outlines the critical path for developing pyrazole-based therapeutics, from scaffold selection to lead optimization.

Caption: Iterative workflow for pyrazole-based drug discovery, emphasizing the cycle between synthesis and biological screening.

Therapeutic Deep Dive: Oncology & Kinase Inhibition

The most significant application of pyrazoles is in oncology, specifically as ATP-competitive kinase inhibitors .

Mechanism of Action: JAK-STAT Pathway

Drugs like Ruxolitinib (Jakafi) and Baricitinib contain a pyrazole core fused to a pyrimidine ring. This structure occupies the ATP-binding pocket of Janus Kinases (JAKs). By preventing ATP binding, phosphorylation of the STAT proteins is blocked, halting the transcription of pro-inflammatory and oncogenic genes.

Pathway Visualization

Caption: Mechanism of JAK inhibition.[1] Pyrazole-based inhibitors (Black Box) competitively bind to JAK, preventing STAT phosphorylation and downstream gene transcription.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are standardized for the synthesis and evaluation of pyrazole derivatives.

Synthesis: The Knorr Pyrazole Protocol

This is the industry-standard method for generating pyrazole libraries. It involves the condensation of 1,3-dicarbonyls with hydrazines.[2][3][4]

Reagents:

-

1,3-Dicarbonyl compound (1.0 equiv)

-

Hydrazine hydrate or substituted hydrazine (1.2 equiv)

-

Ethanol (Solvent)

-

Glacial Acetic Acid (Catalyst, 2-3 drops)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound in Ethanol (0.5 M concentration).

-

Addition: Add Hydrazine hydrate dropwise at room temperature. Caution: Exothermic reaction.

-

Catalysis: Add catalytic Glacial Acetic Acid.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2–4 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc/Hexane).

-

Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice with vigorous stirring.

-

Isolation: The pyrazole product typically precipitates as a solid. Filter via vacuum filtration.[3]

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

-

Validation: Confirm structure via ¹H-NMR (look for pyrazole C4-H singlet around 6.0–6.5 ppm) and LC-MS.

Biological Assay: TR-FRET Kinase Inhibition

For testing the biological activity of the synthesized pyrazoles, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended over standard ELISA due to higher sensitivity and throughput.

Principle: Measures the transfer of energy between a Europium-labeled antibody (donor) and a fluorescent tracer (acceptor) bound to the kinase product.

Protocol:

-

Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Plating: Dispense 10 nL of the pyrazole test compound (in DMSO) into a 384-well low-volume plate.

-

Enzyme Addition: Add 2.5 µL of the specific Kinase enzyme (e.g., JAK2, 0.5 nM final conc). Incubate for 10 mins.

-

Substrate Initiation: Add 2.5 µL of substrate mix (ATP + Peptide Substrate).

-

Reaction: Incubate at room temperature for 60 minutes.

-

Detection: Add 5 µL of Detection Mix containing EDTA (to stop reaction) and the Eu-labeled antibody.

-

Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

-

Analysis: Calculate IC₅₀ values using a 4-parameter logistic fit.

Data Summary: FDA-Approved Pyrazole Therapeutics

The following table highlights the versatility of the scaffold across different indications.

| Drug Name | Target | Indication | Mechanism Feature |

| Celecoxib | COX-2 | Inflammation / Pain | Pyrazole 3-CF₃ group fits into the hydrophobic side pocket of COX-2, conferring selectivity over COX-1. |

| Ruxolitinib | JAK1 / JAK2 | Myelofibrosis | Pyrrolo[2,3-d]pyrimidine (pyrazole fused) mimics ATP adenine base. |

| Crizotinib | ALK / ROS1 | NSCLC (Lung Cancer) | 3-position substitution interacts with the activation loop of the kinase. |

| Ibrutinib | BTK | Mantle Cell Lymphoma | Forms a covalent bond with Cys481 in BTK via an acrylamide moiety attached to the pyrazole-containing core. |

| Ceftolozane | PBPs | Bacterial Infection | Pyrazole side chain enhances stability against AmpC β-lactamases.[1] |

References

-

Ansari, A., et al. (2017). "Biological activities of pyrazole derivatives." European Journal of Medicinal Chemistry.

-

Fabbro, D., et al. (2015). "Ten years of protein kinase inhibitors: failures and successes." Nature Reviews Drug Discovery.

-

Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Foundational Synthesis).

-

FDA Drug Database. (2024). "Approved Drugs: Ruxolitinib, Celecoxib."

-

Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer.

An In-Depth Technical Guide to the In Silico Modeling of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Abstract

The convergence of computational chemistry and biology has revolutionized early-stage drug discovery, enabling rapid, cost-effective evaluation of small molecules.[1][2] This guide provides a comprehensive, technically-grounded framework for the in silico modeling of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound belonging to the pharmacologically significant pyrazole class.[3][4] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, often by targeting key enzymes like protein kinases.[4][5][6][7][8][9] This document outlines a validated, sequential workflow—from initial compound characterization and target selection to advanced molecular dynamics and pharmacokinetic profiling—designed for researchers, computational chemists, and drug development professionals. Each protocol is presented with a causal explanation for methodological choices, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for In Silico Investigation

In silico modeling serves as a powerful precursor to physical experimentation, allowing for the efficient screening and characterization of drug candidates while minimizing resource expenditure.[1][2] The subject of this guide, 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, contains a 5-aminopyrazole scaffold, which is a key starting point for synthesizing numerous bioactive compounds.[5] The structural features of this molecule—a hydrogen-bond-donating amino group, a hydrogen-bond-accepting and donating carboxylic acid group, a metal-coordinating pyridinyl nitrogen, and a rigid pyrazole core—suggest a high potential for specific interactions with biological macromolecules.

Given the established role of pyrazole derivatives as potent kinase inhibitors, this guide will use a representative protein kinase as a hypothetical target to illustrate a complete modeling cascade.[3][4][10] This workflow is designed to be adaptable to other protein targets should preliminary biological data become available.

dot

Caption: A comprehensive workflow for the in silico evaluation of a novel small molecule.

Ligand Preparation and Physicochemical Characterization

Before assessing the interaction of a ligand with its target, its three-dimensional structure must be accurately generated and its fundamental drug-like properties must be calculated. This foundational step ensures that the input for more complex simulations is energetically plausible and relevant to drug development.

Protocol: 3D Structure Generation and Energy Minimization

-

Obtain 2D Representation: Start with a canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound: C1=CC=NC(=C1)N2C(=C(C=N2)N)C(=O)O.

-

Generate 3D Coordinates: Use a molecular editor such as Avogadro or BIOVIA Draw.[11] These tools convert the 2D representation into a plausible 3D structure.

-

Perform Energy Minimization: This is a critical step to relieve steric clashes and find a low-energy conformation.

-

Causality: A non-minimized structure from a simple 2D-to-3D conversion will have unrealistic bond lengths and angles, leading to inaccurate results in subsequent docking and dynamics simulations.

-

Method: Employ a suitable force field, such as the Merck Molecular Force Field (MMFF94) or Universal Force Field (UFF), within the software. The minimization process uses algorithms like steepest descent or conjugate gradients to adjust atomic coordinates until a local energy minimum is reached.[11]

-

-

Save the Optimized Structure: Export the final, minimized 3D structure in a .sdf or .mol2 file format, which retains the 3D coordinates and bond order information for use in other programs.

Physicochemical and Druglikeness Properties

Evaluating a compound against established empirical rules like Lipinski's Rule of Five provides an early filter for potential oral bioavailability issues. These properties can be calculated using various web servers and software packages (e.g., SwissADME, pkCSM).[12]

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 218.20 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol/Water Partition Coeff.) | 0.85 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 3 (COOH, NH2) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 5 (N in pyridine, 2 N in pyrazole, 2 O in COOH) | ≤ 10 | Yes |

| Molar Refractivity | 58.10 | 40 - 130 | Yes |

Target Selection and Preparation

Justification for Target Class: Protein Kinases

The pyrazole scaffold is a "privileged" structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[3][4] Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[8] The anticancer activity of many pyrazole derivatives is directly linked to their ability to inhibit specific kinases such as cyclin-dependent kinases (CDK), Bruton's tyrosine kinase (BTK), and others.[10] Therefore, selecting a representative protein kinase for this in silico study is a chemically and biologically sound hypothesis.

For this guide, we will select Cyclin-Dependent Kinase 2 (CDK2) as the target. It is a well-studied kinase implicated in cell cycle progression and is a common target in cancer drug discovery.

Protocol: Receptor Preparation

-

Obtain Protein Structure: Download the crystal structure of human CDK2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1HCK , which is CDK2 in complex with a staurosporine ligand.

-

Causality: Using a structure that is already co-crystallized with a ligand helps to identify the correct binding pocket and its conformation.

-

-

Prepare the Receptor: The raw PDB file contains non-essential information and must be cleaned. This process is typically performed using tools like AutoDockTools, Schrödinger's Protein Preparation Wizard, or Chimera.

-

Remove Water Molecules: Water molecules outside the active site are generally removed as they are not critical for the initial docking and add computational complexity. Water molecules that bridge interactions between the protein and a known ligand may be retained.

-

Remove Existing Ligand and Co-factors: The original ligand (staurosporine in 1HCK) must be removed to make the binding site available for docking our compound.

-

Add Hydrogen Atoms: PDB files often lack explicit hydrogen atoms. These must be added, as hydrogen bonding is a critical component of protein-ligand interactions. The protonation states of ionizable residues (like Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (e.g., 7.4) must be correctly assigned.

-

Assign Partial Charges: Assign atomic partial charges using a force field (e.g., Gasteiger charges).

-

-

Save the Processed Receptor: The final, cleaned receptor should be saved in a suitable format like .pdbqt for AutoDock or as a prepared structure file for other software suites.

Molecular Docking: Predicting Binding Conformation and Affinity

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction via a scoring function.[13][14][15] It is a fundamental technique for hit identification and lead optimization.[16][17]

dot

Caption: A streamlined workflow for performing a typical molecular docking experiment.

Protocol: Molecular Docking with AutoDock Vina

-

Define the Binding Site (Grid Box Generation): The docking algorithm needs a defined search space.

-

Causality: Restricting the search to the active site increases computational efficiency and docking accuracy. A grid box that is too small may prevent the ligand from finding its optimal pose, while one that is too large can lead to non-relevant binding modes and decreased accuracy.[17]

-

Method: Center the grid box on the coordinates of the co-crystallized ligand (staurosporine from 1HCK) that was removed during receptor preparation. Ensure the box dimensions (e.g., 25 x 25 x 25 Å) are large enough to fully encompass the binding site and allow the ligand to rotate freely.

-

-

Execute the Docking Run: Use a docking program like AutoDock Vina. The program will systematically sample different conformations and orientations of the ligand within the grid box.

-

Analyze the Results: The output will be a series of binding poses ranked by a scoring function (in kcal/mol).

-

Binding Affinity Score: The top-ranked pose will have the lowest (most favorable) binding energy. A more negative value indicates a stronger predicted interaction.

-

Pose Analysis: Visualize the top-ranked pose(s) in a molecular viewer (e.g., PyMOL, Chimera). Critically examine the interactions between the ligand and the protein's active site residues. Look for:

-

Hydrogen Bonds: E.g., between the ligand's carboxylic acid/amino groups and backbone/side-chain atoms of residues like ASP, GLU, LYS.

-

Hydrophobic Interactions: E.g., between the pyridine/pyrazole rings and nonpolar residues like LEU, ILE, VAL.

-

Pi-Stacking: E.g., between the aromatic rings of the ligand and residues like PHE, TYR, HIS.

-

-

Molecular Dynamics Simulation: Assessing Complex Stability

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, providing crucial insights into its stability in a simulated physiological environment.[16][18]

Rationale for MD Simulation

A highly-ranked docking pose may not be stable in a dynamic, solvated system. MD simulation tests the stability of the predicted binding mode. If the ligand remains in the binding pocket with minimal fluctuation and maintains key interactions, it lends much higher confidence to the docking result.[19]

Protocol: Protein-Ligand Complex MD Simulation using GROMACS

-

System Setup:

-

Input: Start with the protein-ligand complex from the best docking pose.

-

Force Field Selection: Choose appropriate force fields for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF - General Amber Force Field). Ligand parameters (charges, atom types) must be generated using tools like Antechamber.

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

-

Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

-

-

Minimization and Equilibration:

-

Energy Minimization: Perform energy minimization of the entire solvated system to remove any steric clashes introduced during setup.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 310 K, human body temperature) and equilibrate the pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature). This ensures the system is stable before the production run.[20]

-

-

Production MD Run: Run the simulation for a significant period, typically 50-100 nanoseconds (ns), to allow for sufficient sampling of the complex's dynamics.

-

Trajectory Analysis: Analyze the output trajectory to assess stability.[20]

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates that the complex has reached equilibrium and is not undergoing major conformational changes.[19]

-

Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue to identify flexible and rigid regions. High fluctuation in the binding site could indicate instability.

-

Hydrogen Bond Analysis: Monitor the number and duration of hydrogen bonds formed between the ligand and protein throughout the simulation. The persistence of key hydrogen bonds identified in the docking pose is a strong indicator of a stable interaction.

-

In Silico ADMET Prediction

A potent compound is useless if it cannot reach its target in the body or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning of potential pharmacokinetic liabilities.[21][22][23]

Protocol: ADMET Property Prediction

Use a predictive modeling platform like pkCSM or ADMETlab to generate predictions based on the compound's structure.[12] These tools use models built from large datasets of experimental results.

| ADMET Parameter | Predicted Value/Classification | Interpretation & Significance |

| Absorption | ||

| Caco-2 Permeability | > 0.90 (Predicted High) | High permeability suggests good potential for absorption across the gut wall. |

| Human Intestinal Absorption | > 90% (Predicted High) | Indicates the compound is likely to be well-absorbed after oral administration. |

| Distribution | ||

| VDss (Volume of Distribution) | ~0.5 L/kg | A moderate VDss suggests the compound distributes into tissues but does not accumulate excessively. |

| BBB Permeability | LogBB < -1.0 (Predicted No) | Unlikely to cross the Blood-Brain Barrier, which is desirable for non-CNS targets to avoid side effects. |

| Metabolism | ||

| CYP2D6 Substrate | Predicted No | Not being a substrate for major CYP450 enzymes reduces the risk of drug-drug interactions. |

| CYP3A4 Inhibitor | Predicted No | Not inhibiting major CYP450 enzymes is a favorable safety profile. |

| Excretion | ||

| Total Clearance | ~0.6 L/h/kg | Predicts a moderate rate of elimination from the body. |

| Toxicity | ||

| AMES Toxicity | Predicted Non-mutagenic | Low likelihood of being a mutagen, a critical safety endpoint. |

| hERG I Inhibition | Predicted No | Low risk of cardiotoxicity, a common cause of drug failure. |

Conclusion and Future Directions

This in-depth guide outlines a rigorous and validated in silico workflow to characterize 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. The multi-step analysis, progressing from fundamental physicochemical assessment to dynamic simulation and pharmacokinetic profiling, provides a holistic computational evaluation.

The hypothetical results from this workflow—good druglikeness, strong and stable binding to a kinase target, and a favorable ADMET profile—would strongly support prioritizing this compound for chemical synthesis and subsequent in vitro validation. The next logical steps would be to perform enzyme inhibition assays against a panel of kinases to confirm potency and selectivity, followed by cell-based assays to determine its anti-proliferative effects. The synergy between robust in silico modeling and focused experimental testing represents the most efficient path forward in modern drug discovery.[16]

References

-

Zia-ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, E64, o1312–o1313. [Link]

-

Al-Warhi, T., Rizk, E. M., & Sabouni, A. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

-

National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Library of Medicine. [Link]

-

National Center for Biotechnology Information. (2015). Current status of pyrazole and its biological activities. National Library of Medicine. [Link]

-

Zia-ur-Rehman, M., Elsegood, M. R., Akbar, N., & Saleem, R. S. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. PubMed. [Link]

-

ACS Publications. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

National Center for Biotechnology Information. (2022). A Guide to In Silico Drug Design. National Library of Medicine. [Link]

-

National Center for Biotechnology Information. (2016). Docking Screens for Novel Ligands Conferring New Biology. National Library of Medicine. [Link]

-

National Center for Biotechnology Information. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. National Library of Medicine. [Link]

-

National Center for Biotechnology Information. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

-

ACS Publications. (2023). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. [Link]

-

PubMed. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. PubMed. [Link]

-

Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. Patheon. [Link]

-

MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

National Center for Biotechnology Information. (2018). Molecular Docking: A powerful approach for structure-based drug discovery. National Library of Medicine. [Link]

-

PubMed. (2021). Molecular Modeling Techniques and In-Silico Drug Discovery. PubMed. [Link]

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. IJPPR. [Link]

-

Eco-Vector Journals Portal. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals. [Link]

-

ACS Publications. (2023). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]

-

ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase. ResearchGate. [Link]

-

ResearchGate. (n.d.). The stability of the complex's protein and ligand, as simulated by a 100-ns molecular dynamics run. ResearchGate. [Link]

-

ResearchGate. (2022). Docking Screens for Novel Ligands Conferring New Biology. ResearchGate. [Link]

-

Slideshare. (2021). In Silico methods for ADMET prediction of new molecules. Slideshare. [Link]

-

National Center for Biotechnology Information. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. National Library of Medicine. [Link]

-

MDPI. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. [Link]

-

YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. [Link]

-

Premier Research. (2023). In Silico Modeling: New Era in Rare Disease Drug Development. Premier Research. [Link]

-

Simulations Plus. (n.d.). ADMET Predictor®. Simulations Plus. [Link]

-

ResearchGate. (2020). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials. [Link]

Sources

- 1. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 2. premier-research.com [premier-research.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 9. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pkCSM [biosig.lab.uq.edu.au]

- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Docking Screens for Novel Ligands Conferring New Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

Navigating the Aza-aromatic Frontier: A Technical Guide to 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminopyrazole Scaffold

The 5-amino-1H-pyrazole framework is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities.[1] Its derivatives have shown a wide spectrum of applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] The strategic incorporation of a pyridinyl substituent at the N1 position, as in 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, introduces a key aza-aromatic feature, modulating the compound's physicochemical properties and potential biological target interactions. This guide provides an in-depth technical overview of this specific heterocyclic compound, addressing its identification, synthesis, and potential applications in drug discovery and development.

While a dedicated CAS number for 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is not readily found in public databases, suggesting its status as a novel or less-common entity, its structural analog, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, is well-documented with CAS Number 51649-80-0. This guide will leverage data from closely related analogs to infer the properties and synthetic strategies for the title compound.

Physicochemical and Structural Characteristics

The introduction of the pyridin-2-yl group in place of a phenyl ring is expected to significantly influence the molecule's properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and introduces a basic center, which can impact solubility, crystal packing, and receptor binding.

| Property | Inferred Characteristic for 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | Reference Analog: 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid |

| Molecular Formula | C9H8N4O2 | C10H9N3O2 |

| Molecular Weight | 204.19 g/mol | 203.20 g/mol |

| Appearance | Likely a solid at room temperature | Solid |

| Solubility | Expected to have enhanced aqueous solubility at physiological pH compared to the phenyl analog due to the basicity of the pyridine nitrogen. | Generally soluble in organic solvents. |

| Crystal Structure | The molecule likely exhibits planarity in the pyrazole ring with the amino and carboxyl groups, similar to its phenyl analog.[2][3] The pyridinyl group may be twisted relative to the pyrazole plane. Intramolecular hydrogen bonding between the amino and carboxyl groups is probable, contributing to molecular stability.[2][3] | Pyrazole ring is approximately coplanar with the amino and carboxyl groups. The phenyl group is twisted by 48.13°.[2][3] |

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can be extrapolated from established methods for analogous 1-aryl-5-aminopyrazole-4-carboxylic acids. The synthesis generally involves a multi-step sequence starting from readily available precursors.

Figure 1. A proposed two-step synthetic workflow for the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

-

Reaction Setup: To a solution of 2-hydrazinopyridine in a suitable solvent such as ethanol, add an equimolar amount of ethyl 2-cyano-3-ethoxyacrylate.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the desired ethyl ester intermediate.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common choice as it is a good solvent for both reactants and allows for heating to reflux to drive the reaction to completion.

-

Reactants: Ethyl 2-cyano-3-ethoxyacrylate is a key building block that provides the three-carbon backbone and the cyano and ester functionalities necessary for the formation of the pyrazole ring. 2-Hydrazinopyridine serves as the nitrogen source for the pyrazole ring and introduces the desired pyridinyl substituent at the N1 position.

Step 2: Hydrolysis to 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

-

Reaction Setup: The ethyl ester intermediate is suspended in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

-

Reaction Conditions: The mixture is heated to reflux until the hydrolysis of the ester is complete, which can be monitored by the disappearance of the starting material on TLC.

-

Work-up and Purification: After cooling the reaction mixture, it is acidified with a mineral acid, such as hydrochloric acid, to a pH that precipitates the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford the final compound.

Causality Behind Experimental Choices:

-

Base-mediated Hydrolysis: This is a standard and efficient method for converting esters to carboxylic acids.

-

Acidification: This step is crucial to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the desired carboxylic acid.

Potential Applications in Drug Discovery

The 5-amino-1H-pyrazole scaffold is a cornerstone in the development of various therapeutic agents. The introduction of a pyridinyl moiety can enhance interactions with biological targets and improve pharmacokinetic properties.

Kinase Inhibition

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been extensively explored as kinase inhibitors. For instance, they have been designed as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[4] The core structure of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid provides a valuable starting point for the design of novel kinase inhibitors.

Figure 2. A logical workflow for utilizing the title compound in kinase inhibitor discovery.

Anticancer and Anti-inflammatory Properties

The broader family of pyrazole derivatives has demonstrated significant anti-inflammatory and anticancer activities.[2] The structural features of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid make it a compelling candidate for investigation in these therapeutic areas. The pyrazole core can mimic the purine scaffold found in many endogenous signaling molecules, allowing it to interact with a variety of biological targets.

Conclusion

5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid represents a promising, albeit currently under-documented, molecule for chemical and pharmaceutical research. By leveraging established synthetic methodologies for analogous compounds, researchers can readily access this compound for further investigation. Its structural features, combining the versatile 5-aminopyrazole core with the electronically distinct pyridinyl moiety, position it as a valuable building block for the discovery of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This guide provides a foundational framework for its synthesis and exploration, encouraging further research into its unique properties and potential applications.

References

-

Zia-ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312–o1313. Available from: [Link]

-

ACS Publications. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available from: [Link]

-

PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Available from: [Link]

-

ResearchGate. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | Request PDF. Available from: [Link]

-

PubMed. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

-

MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]

-

MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid , a critical heterocyclic scaffold in medicinal chemistry.[1][2] Distinguished by its bidentate nitrogen motif and amphoteric properties, this molecule serves as a primary intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines and kinase inhibitors (e.g., CDK, FGFR families). This document details its physicochemical identity, validated synthetic protocols, and structural characterization logic, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Core Identity

| Parameter | Specification |

| IUPAC Name | 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid |

| Molecular Formula | C₉H₈N₄O₂ |

| Molecular Weight | 204.19 g/mol |

| CAS Number (Acid) | Not widely listed; refer to Ethyl Ester precursor CAS 69722-29-8 |

| CAS Number (Ethyl Ester) | 69722-29-8 |

| SMILES | Nc1c(C(=O)O)cnn1-c2ccccn2 |

Calculated Elemental Analysis

Physical Properties[3]

Synthetic Pathway & Methodology

The synthesis of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a two-step convergent protocol. The core heterocycle is constructed via a regioselective cyclocondensation between a hydrazine derivative and a functionalized acrylate.[2]

Reaction Scheme Logic